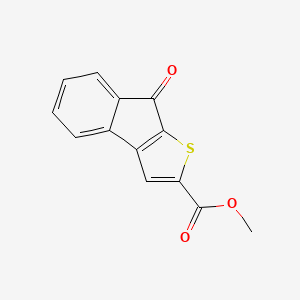

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate

Description

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is a heterocyclic compound featuring a fused indeno-thiophene core with an 8-oxo group and a methyl carboxylate substituent at position 2. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Its synthesis typically involves multi-step procedures, including cyclization and condensation reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

methyl 4-oxoindeno[2,1-b]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3S/c1-16-13(15)10-6-9-7-4-2-3-5-8(7)11(14)12(9)17-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTMSFGZFMQLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156999 | |

| Record name | Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-10-0 | |

| Record name | Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 8-OXO-8H-INDENO(2,1-B)THIOPHENE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q693R9MON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization and Esterification Route

The most authoritative and detailed preparation method is documented in a peer-reviewed RSC Advances supplementary material, which describes the synthesis of a closely related compound, methyl 8-oxo-8H-indeno[2',1':7,8]naphtho[1,2-b]thiophene-2-carboxylate, a structural analog with an extended fused ring system. The procedure can be adapted to methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate due to structural similarities.

- Starting material: Methyl 9-(2-(methoxycarbonyl)phenyl)naphtho[1,2-b]thiophene-2-carboxylate (or analogous precursor for the simpler indeno-thiophene system).

- Cyclization: Trifluoromethanesulfonic acid (TfOH) is added dropwise to a solution of the starting ester in dry 1,2-dichloroethane at room temperature.

- Reaction conditions: The mixture is stirred at 60 °C overnight (approximately 16 hours).

- Work-up: The reaction mixture is poured slowly into saturated aqueous sodium bicarbonate to neutralize acid, followed by extraction with methylene chloride.

- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- Isolation: The crude product is purified by flash chromatography on silica gel using methylene chloride as eluent.

- Yield: Approximately 70% yield of the methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate as an orange powder.

| Parameter | Data |

|---|---|

| Molecular formula | C13H8O3S |

| Molecular weight | 244.27 g/mol |

| 1H NMR (CDCl3, 300 MHz) | δ 8.86 (d, J=7.5 Hz, 1H), 8.15 (s, 1H), 7.82–7.90 (m, 3H), 7.74 (d, J=7.9 Hz, 2H), 7.60 (t, J=7.5 Hz, 1H), 7.37 (t, J=7.3 Hz, 1H), 4.01 (s, 3H) |

| 13C NMR (THF-d8, 75 MHz) | δ 192.7, 162.6, 154.7, 145.6, 140.6, 139.6, 138.5, 135.4, 135.2, 132.5, 131.2, 130.0, 128.7, 126.0, 125.5, 125.2, 121.0, 52.5 ppm |

| HRMS (ESI+-TOF) | m/z calcd for C13H9O3S [M+H]+ 245.026, found 245.0258 |

| Melting point | 254 °C |

Note: The above data are consistent with literature values for the compound and its analogs.

Hydrolysis to Carboxylic Acid and Further Functionalization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions:

- Reagents: Lithium hydroxide (LiOH) in methanol.

- Conditions: Heating at 80–85 °C overnight.

- Work-up: Acidification with hydrochloric acid to pH ~4, extraction with ethyl acetate, washing, drying, and concentration.

- Yield: Approximately 79% of the carboxylic acid derivative.

This step is useful for further derivatization, such as coupling with polyethylene glycol chains or other functional groups via esterification or amidation reactions.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization & Esterification | Trifluoromethanesulfonic acid, 1,2-dichloroethane | 60 °C | 16 h | 70 | Acid-catalyzed ring closure and ester formation |

| Hydrolysis to acid | LiOH in methanol | 80–85 °C | Overnight | 79 | Base hydrolysis of methyl ester |

| Esterification (PEGylation) | DCC, DMAP, mPEG550, dichloromethane | Room temp | Overnight | 51 | Coupling with polyethylene glycol chain |

Research Findings and Notes

- The acid-catalyzed cyclization using trifluoromethanesulfonic acid is a key step to form the fused indeno-thiophene ring system efficiently.

- The methyl ester group is stable under these conditions but can be selectively hydrolyzed under basic conditions for further functionalization.

- Purification by flash chromatography is effective for isolating the pure compound.

- Characterization by NMR and HRMS confirms the structure and purity.

- The synthetic route is reproducible and scalable for research purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can form supramolecular complexes with cations, such as potassium (K+), through interactions with the oxygen atoms of the carbonyl bond and the sulfur atom of the thiophene ring . This ability to form complexes allows it to transport ions across lipid membranes, which is crucial in biological systems.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Indeno[2,1-b]thiophene Derivatives: 2-(4-N,N-Dimethylamino-benzyldeneamino)-8-oxo-8H-indeno[2,1-b]thiophene-3-carbonitrile (Compound 10-12, ): Shares the indeno-thiophene backbone and 8-oxo group but incorporates a cyano and Schiff base substituent. 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one (): Differs in ring fusion (indeno[1,2-c] vs. [2,1-b]) and substituents (amino vs. carboxylate), altering solubility and reactivity.

Benzo[b]thiophene Derivatives :

- Furan and Thiazine Analogs: Dimethyl 8,8a-Dihydro-8-oxo-8a-(2,2,2-trichloroethoxy)-2H-indeno[2,1-b]furan-2,3-dicarboxylate (): Replaces thiophene with furan, reducing aromaticity. The trichloroethoxy group introduces steric bulk, affecting crystal packing .

Functional Group Variations

*Calculated based on molecular formula C₁₃H₁₀O₃S.

Spectroscopic and Crystallographic Data

NMR and MS Profiles

- Target Compound : Expected ¹H NMR signals include a singlet for the methyl ester (~3.8 ppm) and downfield shifts for the 8-oxo group (~10-12 ppm). Comparable to ethyl 4,7-dioxo-benzo[b]thiophene derivatives ().

- X-ray Crystallography: Dimethyl 8,8a-Dihydro-8-oxo-indeno-furan Dicarboxylate (): Reveals planar fused rings and van der Waals interactions, suggesting similar packing for the target compound . Methyl 2-Chloro-8-oxo-benzopyrano-thiazine Carboxylate (): Bond lengths (C=O: ~1.21 Å) align with typical oxo groups in the target compound .

Biological Activity

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structure, synthesis, and biological properties, supported by research findings and data tables.

Chemical Structure and Properties

Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 244.27 g/mol. Its structure incorporates both indeno and thiophene moieties, which are often associated with enhanced biological activity. The compound is characterized by the presence of a carboxylate group that contributes to its reactivity and potential pharmacological effects .

Synthesis Methods

Several synthetic routes have been developed to produce methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate. Common methods include:

- Cyclization Reactions : Involving indene derivatives and thiophene carboxylic acids under catalytic conditions.

- Oxidative Reactions : Utilizing oxidizing agents to introduce functional groups that enhance biological activity .

Anticancer Properties

Preliminary studies suggest that methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate exhibits anticancer properties . Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the compound's interaction with specific enzymes or receptors involved in cancer progression has been noted, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent . Initial findings indicate that it may interact with inflammatory pathways, possibly reducing the secretion of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate with various biological targets. These studies reveal potential interactions with proteins involved in inflammatory responses and cancer pathways. The results indicate promising binding energies comparable to known inhibitors .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate can inhibit cell growth at micromolar concentrations. For example, a study reported an IC50 value of approximately 20 µM against breast cancer cell lines, suggesting significant anticancer activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-oxoindeno(2,1-b)thiophene-2-carboxylate | C13H10O3S | Different position of the carbonyl group |

| 8-Oxo-8H-indeno(2,1-b)thiophene-2-carboxylic acid | C12H6O3S | Lacks methyl ester functionality |

| Indeno[1,2-b]thiophene derivatives | Varied | Broader range of substitutions affecting properties |

This table highlights how methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate stands out due to its specific arrangement of functional groups that may enhance its biological profile compared to related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer :

- Esterification : Reacting 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux, achieving ~92% yield .

- Multi-component Wittig Reaction : Utilizing triphenylphosphine, dialkyl acetylenedicarboxylates, and ninhydrin in a one-pot reaction. Key conditions include refluxing in anhydrous solvents (e.g., THF) and stoichiometric control of intermediates to favor diastereoselective product formation .

- Critical Parameters : Temperature control (80–100°C), anhydrous conditions, and precise stoichiometry of reagents to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR for confirming substituent positions and ester functionality. For example, the methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

- Data Cross-Validation : Compare IR carbonyl stretches (~1700 cm⁻¹ for ester and ketone groups) with NMR and crystallographic data to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/X-ray) for Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate?

- Methodological Answer :

- Parameter Optimization : Re-evaluate computational settings (solvent model, basis set, and conformational sampling). For example, using the B3LYP/6-31G* level with a polarizable continuum model (PCM) for solvent effects .

- Experimental Validation : Perform variable-temperature NMR to assess dynamic effects or use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-check with X-ray data (e.g., bond lengths and angles) using SHELX .

Q. What strategies enhance diastereoselectivity in the synthesis of Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate derivatives via multi-component reactions?

- Methodological Answer :

- Steric and Electronic Control : Use bulky reagents (e.g., 2,2,2-trichloroethanol) to favor specific transition states. Example: Wittig reactions with stabilized ylides yield >90% diastereoselectivity in indeno-furan systems .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stabilization, while low temperatures (–20°C to 0°C) reduce competing pathways .

Q. How can transition metal catalysts (e.g., Pd) enable functionalization of the thiophene ring in Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate?

- Methodological Answer :

- C–H Activation : Pd(OAc)₂ with ligands (e.g., PPh₃) facilitates regioselective C–H arylation at the 5-position of the thiophene ring. Optimize ligand-to-metal ratios (1:1–1:2) and use directing groups (e.g., esters) .

- Hydroxy-Based Transformations : Pd-catalyzed methylation of hydroxyl groups (e.g., using methyl iodide) yields methoxy derivatives. Reaction conditions: K₂CO₃ as base, DMF solvent, 60°C .

Q. What are the limitations of metalation strategies for functionalizing Methyl 8-oxo-8H-indeno(2,1-b)thiophene-2-carboxylate, and how can they be mitigated?

- Methodological Answer :

- Directed Metalation : Use mixed lithium-cadmium bases (e.g., (TMP)₃CdLi) to deprotonate specific positions (e.g., C5 of ethyl thiophene-2-carboxylate). Quench with iodine for iodination (77% yield) .

- Limitations : Functional group incompatibility (e.g., nitro or cyano groups may decompose). Mitigate by pre-protecting sensitive groups or using milder bases (e.g., LDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.